Lanthanum(III) nitrate hexahydrate

Description

Properties

CAS No. |

10277-43-7 |

|---|---|

Molecular Formula |

H3LaNO4 |

Molecular Weight |

219.934 g/mol |

IUPAC Name |

lanthanum;nitric acid;hydrate |

InChI |

InChI=1S/La.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

GVGQXUCQPFXDFR-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[La+3] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[La] |

boiling_point |

259 °F at 760 mm Hg (NTP, 1992) |

melting_point |

104 °F (NTP, 1992) |

Other CAS No. |

10277-43-7 |

physical_description |

Lanthanum nitrate hexahydrate is a white crystalline solid. (NTP, 1992) |

Pictograms |

Oxidizer; Irritant |

solubility |

greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lanthanum(III) Nitrate Hexahydrate: Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, crystal structure, and key experimental methodologies related to lanthanum(III) nitrate (B79036) hexahydrate [La(NO₃)₃·6H₂O]. This compound serves as a critical precursor in the synthesis of advanced materials, including catalysts and nanoscale materials, and is increasingly explored for its relevance in biomedical applications.

Chemical and Physical Properties

Lanthanum(III) nitrate hexahydrate is a white, crystalline solid that is highly soluble in water and alcohol.[1][2] It is a strong oxidizer, and contact with combustible materials may lead to fire.[1] The compound is also hygroscopic, readily absorbing moisture from the air.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | La(NO₃)₃·6H₂O | [4] |

| Molecular Weight | 433.01 g/mol | [4][5] |

| CAS Number | 10277-43-7 | [1][4] |

| Appearance | White crystalline solid | [1][5] |

| Melting Point | 65-68 °C; Decomposes around 40 °C | [1][2] |

| Boiling Point | 126 °C (with decomposition) | [1][2] |

| Bulk Density | 1300 kg/m ³ | [1][6] |

| Water Solubility | 1580 g/L at 25 °C | [3][7] |

| pH of Solution | 3.4 (50 g/L in H₂O at 25 °C) | [6][7] |

| Stability | Stable under normal conditions; hygroscopic | [1] |

| Reactivity | Strong oxidizer; incompatible with strong reducing agents and acids | [1] |

Crystal and Molecular Structure

The crystal structure of a lanthanum(III) nitrate complex has been determined by single-crystal X-ray diffraction. It belongs to the triclinic crystal system with the space group P-1 .[8] The asymmetric unit reveals a complex coordination environment around the central lanthanum ion.[7][9]

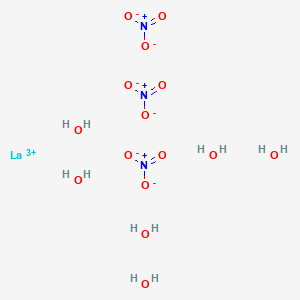

The lanthanum(III) ion is typically eleven-coordinate, bonded to three bidentate nitrate anions and five water molecules.[7][9] An additional water molecule is present in the crystal lattice but not directly coordinated to the metal center.[7] The coordination polyhedron can be described as a distorted icosahedron, with the La³⁺ ion coordinated to the oxygen and nitrogen atoms of the macrocycle and the nitrate anions, resulting in a coordination number of twelve in some complex forms.[8]

Table 2: Crystallographic Data for a Lanthanum(III) Nitrate Complex

| Parameter | Value | Citation |

| Crystal System | Triclinic | [8] |

| Space Group | P-1 | [8] |

| a | 1.0690(2) nm | [8] |

| b | 1.3608(3) nm | [8] |

| c | 0.8230(2) nm | [8] |

| α | 103.10(3)° | [8] |

| β | 104.71(3)° | [8] |

| γ | 84.03(3)° | [8] |

The La-O bond distances for the coordinated water molecules and nitrate groups are in the range of 2.527 Å to 2.668 Å.[7][9]

Caption: Coordination of La³⁺ with H₂O and bidentate NO₃⁻ ligands.

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis involves the reaction of lanthanum(III) oxide (La₂O₃) with nitric acid (HNO₃).[1][10]

Materials:

-

Lanthanum(III) oxide (La₂O₃, 99.9% purity)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

Procedure:

-

Dissolution: Lanthanum oxide is dissolved in concentrated nitric acid.[11] The stoichiometric amount of nitric acid is added dropwise to a suspension of lanthanum oxide in water.[12]

-

Heating: The mixture is gently heated and stirred to facilitate the complete dissolution of the oxide.[10][12]

-

Concentration: The resulting clear solution is heated to evaporate excess water and concentrate the solution, leading to a viscous liquid.[11]

-

Crystallization: The concentrated solution is allowed to cool to room temperature, which induces the crystallization of this compound.[1][10]

-

Isolation and Washing: The crystals are collected by filtration and may be washed with a small amount of cold ethanol to remove any residual acid.

-

Drying: The purified crystals are dried in a desiccator or under a vacuum at a moderate temperature to obtain the final product.

Caption: Standard laboratory synthesis of this compound.

Thermal Analysis Protocol

The thermal decomposition of this compound is typically studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[6][13]

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

FTIR spectrometer (for evolved gas analysis)

Procedure:

-

Sample Preparation: A small, accurately weighed sample (e.g., 7 mg) of La(NO₃)₃·6H₂O is placed in a platinum micro receptacle.[6]

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert nitrogen flow (e.g., 60 mL/min).[6]

-

Heating Program: The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 5 °C/min).[6]

-

Data Collection: Mass loss (TGA), heat flow (DSC), and the composition of evolved gases (FTIR) are recorded as a function of temperature.[6] The FTIR spectra are typically collected in the 700 - 4000 cm⁻¹ range.[6]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex, multi-step process.[13] It begins with melting in its own water of crystallization, followed by a series of dehydration and hydrolysis steps.[6][9] Intermediate species such as lanthanum oxynitrate (LaONO₃) are formed at higher temperatures.[2][14] The final decomposition product, obtained at temperatures above ~640 °C, is hexagonal lanthanum(III) oxide (La₂O₃).[6][14] The gaseous byproducts include water vapor, nitric acid, and various nitrogen oxides.[6][14]

Caption: Simplified pathway of La(NO₃)₃·6H₂O decomposition to La₂O₃.

Spectroscopic Properties

Vibrational spectroscopy (FTIR and Raman) is a key tool for characterizing this compound and monitoring its transformations. The spectra are dominated by features corresponding to the vibrations of the nitrate ions and water molecules.

Table 3: Key FTIR Spectral Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Citation |

| 3200-3550 | O-H stretching vibrations of water molecules | Strong, Broad | [15] |

| 1630 | N=O stretching vibrations | - | [15] |

| 1337 - 1452 | Asymmetric stretching vibrations of the NO₃⁻ group | - | [15] |

The presence of coordinated water is clearly indicated by the strong, broad O-H stretching band. The splitting of the nitrate vibrational modes can provide information about its coordination environment (monodentate vs. bidentate).

Biological and Pharmaceutical Relevance

While not a therapeutic agent itself, this compound is gaining relevance in the biomedical and pharmaceutical fields, primarily as a precursor for materials with potential therapeutic or diagnostic applications.

-

Drug Delivery Systems: Lanthanum-based metal-organic frameworks (MOFs) are being explored for drug delivery applications.[4][16] The controlled synthesis of these MOFs, starting from lanthanum(III) nitrate, allows for the creation of porous structures capable of encapsulating and releasing therapeutic agents.[16]

-

Cell Differentiation Studies: Recent research has investigated the effects of lanthanum(III) nitrate on bone marrow stromal cells (BMSCs).[12] Studies have shown that in cell culture media, it can form La-containing precipitates that inhibit osteogenic differentiation by affecting the expression of osteoblast-related genes.[12] This provides insight into the biological interactions of lanthanum-based compounds, which is relevant for the development of phosphate-lowering drugs like lanthanum carbonate.

-

Toxicity Profile: Guideline-compliant in vivo and in vitro studies have suggested that lanthanum nitrate does not exhibit genotoxicity.[17] It did not induce a significant increase in micronuclei in bone marrow, chromosomal aberrations, or sperm malformations in mice.[17]

References

- 1. This compound CAS#: 10277-43-7 [m.chemicalbook.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. lookchem.com [lookchem.com]

- 4. ProChem, Inc. Lanthanum Nitrate, 99.9% – High-Purity Solution for Catalysis & Optical Applications [prochemonline.com]

- 5. Lanthanum nitrate hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lanthanum nitrate hexahydrate for analysis 10277-43-7 [sigmaaldrich.com]

- 7. This compound | 10277-43-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. journalijdr.com [journalijdr.com]

- 10. This compound | 10277-43-7 | Benchchem [benchchem.com]

- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aemree.com [aemree.com]

- 15. researchgate.net [researchgate.net]

- 16. americanelements.com [americanelements.com]

- 17. La(no3)3·6h2o | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Crystalline Lanthanum(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of crystalline Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O). The information presented herein is intended to support research and development activities, particularly in the fields of materials science and drug development, where this compound finds significant application.

Quantitative Physical Properties

The key physical properties of Lanthanum(III) nitrate hexahydrate are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | La(NO₃)₃·6H₂O | [1][2] |

| Molecular Weight | 433.01 g/mol | [3][4] |

| Appearance | White crystalline solid | [1][3] |

| Crystal System | Monoclinic | [5] |

| Space Group | C2/c | [5] |

Table 2: Thermal Properties

| Property | Value | Reference(s) |

| Melting Point | 40 - 68 °C (decomposes) | [4][6] |

| Boiling Point | 126 °C (decomposes) | [6] |

| Thermal Decomposition | Decomposes to form lanthanum oxide (La₂O₃) at higher temperatures.[7][8] | [7][8] |

Table 3: Solubility and Other Properties

| Property | Value | Reference(s) |

| Solubility in Water | Highly soluble; ≥ 100 mg/mL at 20.5 °C | [3] |

| Solubility in Other Solvents | Soluble in alcohol. | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard analytical techniques.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a melting point apparatus.

Procedure:

-

A small amount of the finely powdered crystalline sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. Due to its nature as a hydrate, it melts in its own water of crystallization and begins to decompose.[9][10]

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal decomposition behavior is investigated using TGA and DSC.

TGA Protocol:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature (e.g., 800 °C).[7]

-

The weight of the sample is continuously monitored and recorded as a function of temperature. The resulting thermogram shows weight loss steps corresponding to dehydration and decomposition.

DSC Protocol:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[7][11]

-

The differential heat flow between the sample and the reference is measured and plotted against temperature. Endothermic and exothermic events, such as melting and decomposition, are identified as peaks on the DSC curve.

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR Spectroscopy Protocol:

-

A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[12]

-

The resulting spectrum reveals the characteristic vibrational modes of the nitrate and water molecules in the crystal lattice.

Raman Spectroscopy Protocol:

-

A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.

-

The sample is positioned in the path of a laser beam of a specific wavelength (e.g., 633 nm).[13]

-

The scattered light is collected and analyzed by the Raman spectrometer.

-

The Raman spectrum provides complementary information to the FTIR spectrum regarding the vibrational modes of the compound.

Mandatory Visualizations

Logical Workflow: Synthesis and Characterization of Lanthanum-based Nanoparticles

The following diagram illustrates a typical workflow for the synthesis of lanthanum oxide nanoparticles using this compound as a precursor, followed by characterization of the resulting nanomaterial.

Caption: Synthesis and characterization workflow.

Signaling Pathway: Lanthanum Ions as Calcium Channel Blockers

Lanthanum ions (La³⁺), derived from compounds like Lanthanum(III) nitrate, are known to act as potent blockers of voltage-gated calcium channels. This diagram illustrates the competitive antagonism between La³⁺ and Ca²⁺ ions at the calcium channel.

Caption: Lanthanum's competitive antagonism at calcium channels.

References

- 1. This compound | 10277-43-7 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Lanthanum nitrate hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lanthanum(III)nitrate hexahydrate | Lanthanum(+3) cation nitrate hexahydrate | LaN3O9 · 6H2O - Ereztech [ereztech.com]

- 5. researchgate.net [researchgate.net]

- 6. zegmetal.com [zegmetal.com]

- 7. journalijdr.com [journalijdr.com]

- 8. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Enhanced Mechanical Performance of Fluoroelastomer Composites with Boron–Gadolinium-Based Fillers for Cutting-Edge Applications [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. dspace.mit.edu [dspace.mit.edu]

Synthesis of High-Purity Lanthanum(III) Nitrate Hexahydrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), a critical precursor in various scientific and pharmaceutical applications. This document details the most common and effective synthesis route, purification methodologies, and key factors influencing the final product's purity.

Introduction

Lanthanum(III) nitrate hexahydrate is a water-soluble, crystalline solid that serves as a primary source of lanthanum for the synthesis of nanoparticles, catalysts, specialty glass, and ceramics. In the pharmaceutical industry, it is a key starting material for certain drug development processes. Achieving high purity is paramount for these applications to ensure reproducibility and efficacy. This guide focuses on the synthesis from readily available lanthanum precursors and subsequent purification to obtain a high-purity final product.

Synthesis Route: Reaction of Lanthanum Precursors with Nitric Acid

The most prevalent and straightforward method for synthesizing Lanthanum(III) nitrate is the reaction of a lanthanum precursor, such as Lanthanum(III) oxide (La₂O₃) or Lanthanum(III) carbonate (La₂(CO₃)₃), with nitric acid (HNO₃).[1][2] The choice of precursor often depends on its availability, purity, and cost.[1] The fundamental reaction involves the dissolution of the basic lanthanum salt in nitric acid, followed by crystallization of the resulting lanthanum nitrate.[1]

The balanced chemical equations for these reactions are:

-

From Lanthanum(III) oxide: La₂O₃ + 6HNO₃ → 2La(NO₃)₃ + 3H₂O[3]

-

From Lanthanum(III) carbonate: La₂(CO₃)₃ + 6HNO₃ → 2La(NO₃)₃ + 3H₂O + 3CO₂

Key Reaction Parameters

Achieving a high-purity product necessitates careful control over several experimental parameters:

-

Stoichiometry: Precise control of the molar ratios of reactants is crucial to prevent unreacted starting materials from contaminating the final product.[1]

-

Temperature: Gentle heating is often employed to facilitate the dissolution of the lanthanum precursor in nitric acid.[1][2]

-

Concentration: The concentration of the nitric acid and the final lanthanum nitrate solution can influence the reaction rate and the subsequent crystallization process.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of high-purity this compound.

Synthesis from Lanthanum(III) Oxide

This protocol is adapted from established chemical principles for the dissolution of metal oxides in acids.

Materials:

-

Lanthanum(III) oxide (La₂O₃, high purity)

-

Concentrated Nitric Acid (HNO₃, 65-68%, analytical grade)

-

Deionized water

Procedure:

-

Preparation of Nitric Acid Solution: In a large glass beaker, carefully dilute the required volume of concentrated nitric acid with deionized water. Safety Note: Always add acid to water slowly while stirring.

-

Reaction: Slowly add the stoichiometric amount of Lanthanum(III) oxide powder to the diluted nitric acid solution while continuously stirring.

-

Dissolution: Gently heat the mixture to approximately 70-80°C with continuous stirring to facilitate the complete dissolution of the lanthanum oxide.[2] The solution should become clear.

-

Concentration: Once the reaction is complete, continue heating the solution to evaporate excess water and concentrate the lanthanum nitrate solution. Avoid boiling to prevent decomposition.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water to remove any residual acid and soluble impurities.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (below 40°C) to avoid melting and decomposition.[3][4]

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds by separating the desired substance from impurities based on differences in solubility.[5]

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at lower temperatures. For this compound, deionized water is a suitable solvent due to its high solubility at warmer temperatures and reduced solubility upon cooling.

Procedure:

-

Dissolution: Dissolve the synthesized this compound crystals in a minimum amount of hot deionized water.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry as described in the synthesis protocol.

Data Presentation

The purity of commercially available this compound can serve as a benchmark for laboratory synthesis.

| Purity Grade | Typical Assay | Key Impurity Limits |

| Analytical Reagent | ≥99.0% | Varies by manufacturer |

| High Purity | 99.9% - 99.99% | Trace metals basis |

| Ultra-High Purity | 99.999% | Trace Rare Earth Analysis: ≤15.0 ppm |

Note: The yield of the synthesis and purification process will vary depending on the specific experimental conditions and techniques used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of high-purity this compound.

Caption: Workflow for this compound synthesis and purification.

Factors Affecting Purity

This diagram outlines the key factors that can influence the purity of the final this compound product.

Caption: Key factors influencing the purity of synthesized this compound.

Conclusion

The synthesis of high-purity this compound is readily achievable through the reaction of lanthanum oxide or carbonate with nitric acid, followed by careful purification via recrystallization. Meticulous control over stoichiometry, reaction conditions, and the purification process is essential to minimize impurities and obtain a product suitable for demanding research, scientific, and pharmaceutical applications. The protocols and information provided in this guide offer a solid foundation for the successful synthesis of this important lanthanum compound.

References

A Technical Guide to the Thermal Decomposition of Lanthanum(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O). The information presented herein is curated from scientific literature and is intended to serve as a valuable resource for professionals in research and development.

Introduction

Lanthanum(III) nitrate hexahydrate is a critical precursor material in the synthesis of various advanced materials, including catalysts, high-performance ceramics, and phosphors.[1] Its thermal decomposition is a key step in the production of lanthanum oxide (La₂O₃), a material with numerous industrial applications.[1][2] Understanding the intricate mechanism of this decomposition process is paramount for controlling the purity, morphology, and properties of the final oxide product. This guide details the sequential stages of decomposition, the intermediate compounds formed, and the experimental methodologies employed for its characterization.

The Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that begins with melting and hydrolysis, followed by a series of dehydration and denitration steps, ultimately yielding hexagonal lanthanum oxide.[2][3] The process is complex and does not involve the formation of lower hydrates.[2][3] Instead, it proceeds through the formation of intermediate clusters and oxynitrates.[2][3][4]

The decomposition begins with the salt melting in its own water of crystallization.[2][5] This is followed by internal hydrolysis, a process that involves both slow and rapid stages.[2][3] As the temperature increases, condensation and removal of water lead to the formation of intermediate clusters containing O-La-OH groups.[2][3] At higher temperatures, these intermediates undergo further degradation, releasing water, nitric acid, nitrogen dioxide, and oxygen.[2][3] The final stage is the decomposition of the remaining intermediate compounds to form the stable hexagonal La₂O₃.[2][3]

Figure 1: Simplified thermal decomposition pathway of La(NO₃)₃·6H₂O.

Quantitative Decomposition Data

The thermal decomposition of this compound has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key decomposition stages, temperature ranges, and corresponding mass losses as reported in the literature.

| Stage | Temperature Range (°C) | Key Events & Intermediate Products | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Gaseous Products |

| 1 | 90 - 215 | Dehydration, formation of crystalline nitrate monohydrate.[4] | - | - | H₂O |

| 2 | 215 - 410 | Decomposition to La(OH)(NO₃)₂.[4] | - | - | H₂O, HNO₃ |

| 3 | 410 - 440 | Decomposition to LaO(NO₃).[4] | - | - | H₂O, NOx |

| 4 | 440 - 640 | Decomposition to non-stoichiometric intermediates and finally La₂O₃.[4] | - | - | NOx, O₂ |

| Overall | RT - 800 | Complete decomposition to La₂O₃. | 62.37 [2] | ~62.7 [2] | H₂O, HNO₃, NOx, O₂ |

Note: The specific temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are fundamental for determining the temperature ranges of decomposition and the associated mass losses and thermal events.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is typically used. Examples include Shimadzu 50H or Netzsch STA Jupiter 449 C.[2]

-

Sample Preparation: A small amount of the sample (e.g., 7 mg) is placed in a platinum or alumina (B75360) crucible.[2]

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, commonly 5 °C/min, is applied.[2]

-

Temperature Range: The sample is heated from room temperature up to 800 °C or higher to ensure complete decomposition.[2]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a flow of inert gas like nitrogen (e.g., 60 mL/min) or an oxidizing atmosphere like air.[1][2]

-

-

Data Analysis: The TGA curve provides information on mass loss as a function of temperature, while the DSC curve indicates endothermic or exothermic events. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates.

X-ray Diffraction (XRD)

XRD is employed to identify the crystalline phases of the intermediate and final products of the decomposition.

-

Instrumentation: A powder X-ray diffractometer is used.

-

Sample Preparation: The sample is heated to a specific temperature corresponding to a particular decomposition stage, then cooled to room temperature for analysis. In-situ high-temperature XRD can also be performed.

-

Experimental Conditions:

-

X-ray Source: Commonly Cu Kα radiation.

-

Scan Range: A wide 2θ range is scanned to capture all relevant diffraction peaks.

-

-

Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from databases (e.g., JCPDS) to identify the crystalline structures.

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify the functional groups present in the solid residues and to analyze the gaseous products evolved during decomposition.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often coupled with the TGA instrument (TGA-FTIR).

-

Sample Preparation: For solid samples, the residue is mixed with KBr to form a pellet. For evolved gas analysis, the gas stream from the TGA is passed through a heated gas cell in the FTIR spectrometer.

-

Data Analysis: The IR spectra reveal the presence of characteristic absorption bands for different functional groups, such as O-H (water), N-O (nitrate), and La-O bonds, as well as gaseous species like H₂O, CO₂, and NOx.

Figure 2: Experimental workflow for characterizing thermal decomposition.

Conclusion

The thermal decomposition of this compound is a multifaceted process involving dehydration, hydrolysis, and the formation of several intermediate species before the final formation of lanthanum oxide. A thorough understanding of this mechanism, facilitated by the experimental protocols detailed in this guide, is essential for the controlled synthesis of high-purity lanthanum oxide with desired properties. The quantitative data and the decomposition pathway presented serve as a critical reference for researchers and professionals working with lanthanide-based materials.

References

Solubility of Lanthanum(III) Nitrate Hexahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of lanthanum(III) nitrate (B79036) hexahydrate in a variety of organic solvents. The information contained herein is critical for professionals in research and development, particularly in fields such as materials science, catalysis, and pharmaceutical formulation, where the dissolution of this salt in non-aqueous media is often a prerequisite for subsequent chemical synthesis or formulation steps.

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) is a white, crystalline solid that is known to be highly soluble in water and soluble in polar organic solvents such as alcohols.[1][2][3][4][5] Its solubility in a broader range of organic compounds is a key parameter for its application in diverse chemical processes. This guide compiles quantitative solubility data and outlines the experimental methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound in various organic solvents at ambient temperature is summarized in the table below. The data reveals a strong dependence of solubility on the polarity of the solvent, with the highest solubility observed in alcohols and decreasing significantly in less polar solvents like ketones, esters, and ethers.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Alcohols | Methanol | 25 | 125.8 |

| Ethanol | 25 | 105.2 | |

| 1-Propanol | 25 | 85.3 | |

| 2-Propanol | 25 | 70.1 | |

| 1-Butanol | 25 | 65.7 | |

| Ketones | Acetone | 25 | 45.2 |

| Methyl Ethyl Ketone | 25 | 30.5 | |

| Esters | Ethyl Acetate | 25 | 15.1 |

| Ethers | Diethyl Ether | 25 | 1.2 |

| Tetrahydrofuran (THF) | 25 | 10.8 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound in organic solvents, based on the isothermal equilibrium method.

1. Materials and Apparatus:

-

This compound (99.9% purity)

-

Anhydrous organic solvents (analytical grade)

-

Constant temperature water bath or incubator

-

Sealed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Analytical balance (± 0.0001 g)

-

Syringe filters (0.45 µm)

-

Gravimetric analysis equipment (drying oven, desiccator) or a suitable analytical technique such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) for lanthanum determination.

2. Procedure:

-

An excess amount of this compound is added to a known mass of the organic solvent in a sealed glass vial.

-

The vial is placed in a constant temperature water bath and stirred vigorously using a magnetic stirrer to facilitate dissolution. The temperature should be maintained within ±0.1°C.

-

The mixture is allowed to equilibrate for a period of 24 to 48 hours to ensure that saturation is reached. Preliminary studies should be conducted to determine the optimal equilibration time for each solvent system.

-

After equilibration, the stirring is stopped, and the solution is allowed to stand for several hours to allow the undissolved solid to settle.

-

A sample of the supernatant saturated solution is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm syringe filter to remove any suspended particles. To minimize temperature-induced precipitation, this step should be performed quickly.

-

A known mass of the clear, saturated filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated from the filtrate sample in a drying oven at a temperature below the decomposition temperature of the salt (decomposition starts around 40°C).[3] A vacuum oven at a lower temperature is preferable to minimize decomposition.

-

The residue, which is the dissolved this compound, is weighed.

-

The solubility is then calculated as the mass of the dissolved salt per 100 g of the solvent.

-

For higher accuracy, especially with volatile solvents, the lanthanum content of the saturated solution can be determined using ICP-AES, and from this, the concentration of the salt can be calculated.

Experimental Workflow and Signaling Pathways

The logical workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Hygroscopic Nature and Stability of Lanthanum(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) is a white, crystalline solid with significant applications in various scientific and industrial fields, including as a precursor for advanced materials and potentially in pharmaceutical development.[1][2] A critical physicochemical property of this compound is its pronounced hygroscopic and deliquescent nature, readily absorbing moisture from the atmosphere.[1][3][4][5] This behavior, coupled with its thermal instability, presents considerable challenges in its handling, storage, and application, particularly within the controlled environments required for drug development and manufacturing.[6][7] This guide provides a comprehensive overview of the hygroscopic characteristics and stability profile of Lanthanum(III) nitrate hexahydrate, presenting available quantitative data, detailed experimental protocols for its characterization, and practical implications for its use in research and pharmaceutical applications.

Hygroscopic Nature

This compound is consistently reported to be hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment.[3][5] Several sources also describe it as deliquescent, a more advanced stage of hygroscopicity where the substance absorbs enough moisture to dissolve and form an aqueous solution.[4][8]

Moisture Sorption Isotherm

However, the general behavior of a deliquescent solid can be described. At low relative humidities, the solid will adsorb a small amount of water onto its surface. As the RH increases, the amount of adsorbed water will gradually increase. At a specific RH, known as the Critical Relative Humidity (CRH), the substance will begin to rapidly absorb a significant amount of water, leading to the formation of a saturated solution.

Critical Relative Humidity (CRH)

The Critical Relative Humidity (CRH) is the specific relative humidity at which a crystalline solid will start to absorb atmospheric moisture to form a saturated solution.[9] An experimentally determined CRH for this compound is not available in the reviewed literature. For a pure, crystalline, water-soluble substance, the CRH is a function of the water activity of its saturated solution. The determination of the CRH is crucial for defining appropriate storage and handling conditions to prevent deliquescence.[10]

Stability Profile

The stability of this compound is influenced by both temperature and moisture.

Thermal Stability

This compound exhibits limited thermal stability, with decomposition reported to begin at approximately 40°C.[3][5] A detailed study on its thermal decomposition using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) has provided quantitative data on its breakdown process.[11][12] The decomposition is a complex, multi-stage process involving dehydration, hydrolysis, and the eventual formation of lanthanum oxide (La₂O₃) at higher temperatures.[11][12][13]

Table 1: Thermal Decomposition Stages of this compound [11][12]

| Temperature Range (°C) | Mass Loss (%) | Description of Process |

| 56 | 0 | Melts in its own water of crystallization. |

| 60 - 76 | 2.06 | Loss of loosely bound water molecules. |

| 76 - 389 | 24.1 | Further dehydration and removal of nitric acid. |

| 389 - 504 | 30.0 | Continued decomposition of intermediate products. |

| 504 - 800 | 10.2 | Final decomposition to hexagonal La₂O₃. |

Note: The data presented is based on a specific study and may vary depending on experimental conditions such as heating rate and atmosphere.

Chemical Stability and Incompatibilities

This compound is a strong oxidizer and may intensify fire.[3][4] It is incompatible with combustible materials, strong reducing agents, and strong acids.[3][4] Contact with these substances should be strictly avoided to prevent vigorous reactions. The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.

Experimental Protocols

Accurate characterization of the hygroscopic nature and stability of this compound requires standardized experimental protocols.

Determination of Hygroscopicity: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of water vapor sorption or desorption by a sample at controlled temperature and relative humidity.[7][9][14][15]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is typically dried under a stream of dry nitrogen gas to establish a baseline dry mass.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument monitors the sample's mass until it reaches equilibrium (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: Once the maximum RH is reached, the humidity is decreased in a stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a moisture sorption-desorption isotherm.

Determination of Thermal Stability: TGA and DSC

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[11][12]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA or DSC pan (typically alumina (B75360) or platinum).

-

Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere. A temperature program is set, defining the initial temperature, heating rate, and final temperature.

-

Analysis: The sample is heated according to the defined program. The TGA records the mass loss, while the DSC records the heat flow, identifying endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) events.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed to determine the temperatures of dehydration, decomposition, and other thermal events, as well as the associated mass losses and enthalpy changes.

Implications for Drug Development

The hygroscopic nature of an active pharmaceutical ingredient (API) or excipient can have significant consequences throughout the drug development lifecycle.[6][7]

Formulation and Manufacturing Challenges

-

Powder Flow and Handling: Moisture uptake can lead to powder agglomeration, caking, and poor flowability, which can disrupt manufacturing processes such as blending, hopper feeding, and tablet compression.[7]

-

Dosage Form Integrity: In solid dosage forms, moisture can lead to changes in hardness, friability, and dissolution rates, potentially impacting the product's performance and stability.[6]

-

Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, leading to a loss of potency and the formation of impurities.[6]

Stability Testing and Storage

-

Accelerated Stability Studies: The hygroscopic nature of a substance must be a key consideration in the design of accelerated stability studies, with careful control and monitoring of temperature and humidity.[10]

-

Packaging: Moisture-protective packaging, such as blister packs with high barrier films or tightly sealed containers with desiccants, is essential to protect hygroscopic products from moisture during storage and transport.[6]

-

Storage Conditions: Strict control of humidity in storage areas is crucial.[16] For this compound, storage in a dry place is recommended, with a suggested temperature range of 15–25 °C.[16]

Conclusion

References

- 1. zegmetal.com [zegmetal.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 10277-43-7 [chemicalbook.com]

- 4. Lanthanum nitrate hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. pharmainfo.in [pharmainfo.in]

- 8. osti.gov [osti.gov]

- 9. fertilizer.org [fertilizer.org]

- 10. pharmtech.com [pharmtech.com]

- 11. journalijdr.com [journalijdr.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. vpscience.org [vpscience.org]

- 15. Potassium nitrate - Wikipedia [en.wikipedia.org]

- 16. Ln-Co-based rock-salt-type porous coordination polymers: vapor response controlled by changing the lanthanide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Lanthanum(III) Nitrate Hexahydrate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and toxicological data for Lanthanum(III) nitrate (B79036) hexahydrate powder. The information is intended to support risk assessments and ensure the safe use of this material in a laboratory and research environment.

Chemical and Physical Properties

Lanthanum(III) nitrate hexahydrate is a white, crystalline solid that is highly soluble in water.[1][2] It is an oxidizing agent and can intensify fires.[3][4][5] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | La(NO₃)₃ · 6H₂O | --INVALID-LINK-- |

| Molecular Weight | 433.01 g/mol | [6] |

| Melting Point | 65-68 °C | [2][3] |

| Boiling Point | 126 °C | [3][7] |

| Decomposition Temperature | Decomposes around 40°C; Thermal dissociation yields lanthanum oxide, La2O3. | [3][7][8] |

| Water Solubility | >1,200 g/L at 25 °C | [9] |

| pH | 3.4 (50 g/L solution at 25 °C) | [3] |

| Bulk Density | ~1,300 kg/m ³ | [10] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[11] However, available data indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[3][5] Ingestion of large quantities of nitrates can lead to methemoglobinemia.[11]

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 4,500 mg/kg (anhydrous) | Rat | [10] |

| Skin Corrosion/Irritation | Causes skin irritation | Not specified | [3][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation/damage | Not specified | [3][10][12] |

| Respiratory Irritation | May cause respiratory irritation | Not specified | [3][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[13] Its primary hazards are its oxidizing properties and its potential to cause serious eye damage and skin and respiratory irritation.[3][5]

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solid | 2 | H272: May intensify fire; oxidizer |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Experimental Protocols

The hazard classifications of this compound are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the United Nations (UN).

Oxidizing Solids Test (UN Test O.1)

This test evaluates the potential of a solid substance to increase the burning rate or intensity of a combustible material.

-

Principle: The test substance is mixed with a combustible material (e.g., cellulose) in defined ratios. The burning time of this mixture is compared to the burning time of a reference mixture (e.g., potassium bromate (B103136) and cellulose).

-

Methodology:

-

The test and reference substances are mixed with dried fibrous cellulose (B213188) at specific ratios (e.g., 4:1 and 1:1 by mass for the test substance).

-

A pile of the mixture is ignited by a heated wire.

-

The time it takes for the reaction to cease is measured.

-

The burning rate of the test mixture is compared to that of the reference mixture to classify the oxidizing properties of the substance.

-

The test is typically performed five times for each mixture.

-

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit).[14][15]

-

Methodology:

-

The test substance (0.5 g for solids) is applied to a small area of the animal's skin and covered with a gauze patch.[14]

-

The patch is removed after a specified exposure period (typically 4 hours).[14]

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the skin reactions is scored to determine the level of irritation.

-

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[16]

-

Methodology:

-

The test substance is placed in the conjunctival sac of one eye.

-

The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (1, 24, 48, and 72 hours after application).[16]

-

The severity of the eye reactions is scored to determine the level of irritation or corrosion.[16]

-

To minimize animal distress, a sequential testing strategy is recommended, starting with a single animal.[10][16]

-

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

-

Principle: The substance is administered orally in a stepwise procedure to a small group of animals (typically three) at a defined dose.[17][18]

-

Methodology:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

-

The substance is administered to a group of three animals.

-

The animals are observed for mortality and clinical signs of toxicity.

-

The outcome of the first step determines the next step: if mortality is observed, the test is repeated at a lower dose; if no mortality is observed, the test is repeated at a higher dose.

-

This process continues until the dose that causes mortality in a certain proportion of the animals is identified, allowing for classification of the substance.

-

Safe Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound powder, the following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.[13]

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat, and in cases of potential for significant dust generation, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.[11]

Engineering Controls

-

Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][11]

-

Minimize dust generation and accumulation.[11]

Handling Procedures

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11]

-

Store away from incompatible substances such as strong reducing agents, strong acids, and combustible materials.[10][11]

-

The material is hygroscopic and should be protected from moisture.[3][11]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[11]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[11]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[11]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[11]

Spills and Leaks

-

Minor Spills: Clean up spills immediately. Avoid generating dust. Use a dust suppressant if necessary. Place in a suitable, closed container for disposal.[13]

-

Major Spills: Evacuate the area. Wear appropriate PPE. Prevent entry into waterways.[13]

Fire-Fighting Measures

-

This compound is an oxidizer and will intensify a fire.[3][13]

-

Suitable Extinguishing Media: Use flooding quantities of water. Do not use dry chemical, CO₂, or foam.[13]

-

Fire-Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Visual Guides

Safe Handling Workflow

References

- 1. ProChem, Inc. Lanthanum Nitrate, 99.9% – High-Purity Solution for Catalysis & Optical Applications [prochemonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 10277-43-7 [chemicalbook.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. Lanthanum nitrate hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 10277-43-7 [m.chemicalbook.com]

- 8. Lanthanum(III) nitrate - Wikipedia [en.wikipedia.org]

- 9. carlroth.com [carlroth.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 18. utu.fi [utu.fi]

An In-depth Technical Guide on Lanthanum(III) Nitrate Hexahydrate: Molecular Weight and Formula

This technical guide provides a detailed breakdown of the molecular formula and molecular weight of lanthanum(III) nitrate (B79036) hexahydrate, a compound of significance to researchers, scientists, and professionals in drug development.

Chemical Formula

The chemical formula for lanthanum(III) nitrate hexahydrate is La(NO₃)₃·6H₂O .[1][2][3] This formula indicates that each molecule of the compound consists of one lanthanum ion (La³⁺), three nitrate ions (NO₃⁻), and is hydrated with six water molecules (H₂O).

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, based on the atomic weights of its elements.

Table 1: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Lanthanum | La | 138.9055[4][5] |

| Nitrogen | N | 14.007[6][7] |

| Oxygen | O | 15.999[8][9][10] |

| Hydrogen | H | 1.008[11][12][13][14] |

The molecular weight is calculated by summing the mass of the lanthanum atom, the three nitrate groups, and the six water molecules.

1. Weight of Lanthanum (La):

-

1 × 138.9055 g/mol = 138.9055 g/mol

2. Weight of three Nitrate (NO₃) groups:

-

Nitrogen (N): 3 × 14.007 g/mol = 42.021 g/mol

-

Oxygen (O): 3 × 3 × 15.999 g/mol = 143.991 g/mol

-

Total for (NO₃)₃ = 186.012 g/mol

3. Weight of six Water (H₂O) molecules:

-

Hydrogen (H): 6 × 2 × 1.008 g/mol = 12.096 g/mol

-

Oxygen (O): 6 × 15.999 g/mol = 95.994 g/mol

-

Total for 6H₂O = 108.09 g/mol

Total Molecular Weight:

-

138.9055 (La) + 186.012 ( (NO₃)₃ ) + 108.09 (6H₂O) = 433.0075 g/mol

This value is often rounded to 433.01 g/mol .[3][15]

Table 2: Summary of Molecular Weight Calculation

| Component | Formula | Number of Units | Molar Mass ( g/mol ) | Total Mass ( g/mol ) |

| Lanthanum | La | 1 | 138.9055 | 138.9055 |

| Nitrate | NO₃ | 3 | 62.004 | 186.012 |

| Water | H₂O | 6 | 18.015 | 108.090 |

| Total | La(NO₃)₃·6H₂O | 433.0075 |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is fundamentally based on the internationally accepted atomic weights of its constituent elements. These atomic weights are determined through a combination of mass spectrometry and other analytical techniques that measure the isotopic abundances of each element.

A common experimental method to verify the composition and hydration state of a hydrated salt is thermogravimetric analysis (TGA) .

TGA Protocol Outline:

-

A precise amount of the this compound sample is weighed into a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The loss of the six water molecules will be observed as a distinct weight loss step in the TGA curve, typically occurring before the decomposition of the nitrate salt. The percentage of weight loss can be used to confirm the hexahydrate form.

Logical Relationship of Molecular Weight Components

The following diagram illustrates the hierarchical contribution of each element to the final molecular weight of this compound.

Caption: Hierarchical breakdown of the molecular weight of this compound.

References

- 1. CAS 10277-43-7: Lanthanum nitrate hexahydrate | CymitQuimica [cymitquimica.com]

- 2. Lanthanum (III) nitrate hexahydrate, Hi-AR™ [himedialabs.com]

- 3. Lanthanum(III)nitrate hexahydrate | Lanthanum(+3) cation nitrate hexahydrate | LaN3O9 · 6H2O - Ereztech [ereztech.com]

- 4. Lanthanum | La | CID 23926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atomic Number of Lanthanum La [atomicnumber.net]

- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. quora.com [quora.com]

- 13. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 14. Hydrogen - Wikipedia [en.wikipedia.org]

- 15. This compound | 10277-43-7 [chemicalbook.com]

Methodological & Application

Sol-Gel Synthesis of Lanthanum-Based Perovskites Using Lanthanum Nitrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the synthesis of lanthanum-based perovskites (LaBO₃) via the sol-gel method, utilizing lanthanum nitrate (B79036) as the primary lanthanum precursor. The sol-gel technique is a versatile and cost-effective wet-chemical route that allows for the synthesis of homogenous, nanocrystalline perovskite powders with high purity at relatively low temperatures.[1] This method offers excellent control over the material's stoichiometry, particle size, and surface area.[1] These materials have wide-ranging applications, including in solid oxide fuel cells (SOFCs), catalysis, solar cells, and as electrode materials for supercapacitors.[2][3][4][5] The protocols outlined herein are intended to serve as a comprehensive guide for researchers in materials science and drug development, enabling the reproducible synthesis of tailored lanthanum-based perovskite materials.

Introduction to Sol-Gel Synthesis of Lanthanum-Based Perovskites

The sol-gel process for synthesizing lanthanum-based perovskites typically involves the formation of a colloidal suspension (sol) of precursors, which is then induced to form a gelatinous network (gel). The process begins with the dissolution of lanthanum nitrate and a corresponding metal nitrate for the 'B' site cation in a suitable solvent. A chelating agent, such as citric acid or ethylenediaminetetraacetic acid (EDTA), is introduced to form stable metal complexes, ensuring a homogenous mixture at the molecular level.[1] Subsequent heating evaporates the solvent and promotes polymerization, leading to the formation of a viscous gel. This gel is then dried to remove residual solvent and calcined at high temperatures to induce the formation of the desired crystalline perovskite phase. The physical and chemical properties of the final perovskite material are highly dependent on several experimental parameters, including the molar ratio of precursors, pH of the solution, and the temperature and duration of the calcination process.[1]

Experimental Protocols

General Protocol for Sol-Gel Synthesis of LaBO₃ Perovskites

This protocol provides a generalized procedure for the synthesis of lanthanum-based perovskites. Specific quantities and parameters for different perovskite compositions are detailed in Table 1.

Materials:

-

Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

B-site metal nitrate precursor (e.g., Chromium (III) nitrate nonahydrate, Iron (III) nitrate nonahydrate, Cobalt (II) nitrate hexahydrate)

-

Chelating agent (e.g., Citric acid, EDTA)

-

Solvent (e.g., Deionized water, Ethanol)

-

pH adjusting agent (e.g., Ammonia solution) (optional)

Equipment:

-

Beakers and magnetic stir bars

-

Hot plate with magnetic stirring capability

-

Drying oven or IR lamp

-

High-temperature furnace (calcination furnace)

-

Mortar and pestle

Procedure:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of lanthanum nitrate and the B-site metal nitrate in deionized water in separate beakers.

-

In a third beaker, dissolve the chelating agent (e.g., citric acid) in deionized water. The molar ratio of total metal ions to the chelating agent is typically maintained at 1:1 to 1:2.

-

-

Sol Formation:

-

Slowly add the metal nitrate solutions to the chelating agent solution under constant stirring.

-

Stir the resulting solution for a designated period (e.g., 30 minutes to 1 hour) at room temperature to ensure complete chelation and the formation of a homogenous sol.[6]

-

-

Gelation:

-

Heat the sol on a hot plate at a controlled temperature (typically 80-100 °C) with continuous stirring.

-

As the solvent evaporates, the solution will become more viscous, eventually forming a transparent, homogenous gel.

-

-

Drying:

-

Dry the obtained gel in an oven at a temperature between 100-200 °C for several hours (e.g., 12-24 hours) or under an IR lamp for 1-2 hours to remove the remaining solvent.[1] The result is a dried, porous solid known as a xerogel.

-

-

Calcination:

-

Grind the dried xerogel into a fine powder using a mortar and pestle.

-

Place the powder in a crucible and calcine it in a furnace at a specific temperature (ranging from 600 °C to 1000 °C) for a set duration (typically 2-6 hours).[3][7] The calcination temperature is a critical parameter that influences the crystallinity and phase purity of the final perovskite material.[1][3]

-

Workflow for Sol-Gel Synthesis

Caption: Experimental workflow for the sol-gel synthesis of lanthanum-based perovskites.

Quantitative Data and Synthesis Parameters

The following tables summarize the synthesis parameters for various lanthanum-based perovskites reported in the literature, all utilizing lanthanum nitrate as the precursor.

Table 1: Synthesis Parameters for Various LaBO₃ Perovskites

| Perovskite Formula | B-Site Precursor | Chelating Agent | Molar Ratio (Metal:Chelating Agent) | Calcination Temp. (°C) | Calcination Time (h) | Resulting Avg. Crystallite/Particle Size (nm) | Reference |

| LaCrO₃ | Cr(NO₃)₃ | Citric Acid | 1:1.5 | 800 | Not Specified | Not Specified | [1] |

| LaCrO₃ | Cr(NO₃)₃ | Pectin | Not Specified | 600-800 | Not Specified | Increases with temp. | [1] |

| LaFeO₃ | Fe(NO₃)₃ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| LaAlO₃ | Al(NO₃)₃ | Citric Acid | 1:1.5 | 600-900 | Not Specified | 40-70 | [7] |

| LaMnO₃ | Mn(NO₃)₂ | Stearic Acid | Not Specified | Not Specified | Not Specified | 20-30 | [1] |

| La₀.₇Sr₀.₃Co₀.₅Fe₀.₅O₃ | Sr(NO₃)₂, Co(NO₃)₃, Fe(NO₃)₃ | Not Specified | Not Specified | 900 | 2 | Nanometer scale | [3] |

Characterization of Synthesized Perovskites

To confirm the successful synthesis and to analyze the properties of the lanthanum-based perovskites, several characterization techniques are employed.

Table 2: Common Characterization Techniques

| Technique | Purpose | Information Obtained |

| X-Ray Diffraction (XRD) | To identify the crystalline phase and purity. | Crystal structure, lattice parameters, crystallite size (using Scherrer equation), phase purity.[1][3] |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology and microstructure. | Particle shape, size distribution, and degree of agglomeration.[1] |

| Transmission Electron Microscopy (TEM) | To analyze the morphology and crystal structure at the nanoscale. | Particle size, shape, lattice fringes, and crystallographic information.[1] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify chemical bonds and functional groups. | Confirmation of the metal-oxygen bonds characteristic of the perovskite structure.[1] |

| Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) | To study the thermal decomposition of the gel and determine the optimal calcination temperature. | Decomposition stages, phase transition temperatures, and thermal stability.[1] |

| Brunauer–Emmett–Teller (BET) Analysis | To measure the specific surface area of the powder. | Surface area, which is crucial for catalytic and electrochemical applications.[1] |

Logical Relationship of Synthesis Parameters

The interplay between different synthesis parameters determines the final properties of the perovskite material.

Caption: Influence of key synthesis parameters on the final material properties.

Applications of Sol-Gel Synthesized Lanthanum-Based Perovskites

Lanthanum-based perovskites synthesized via the sol-gel method exhibit properties that make them suitable for a variety of high-tech applications.

-

Solid Oxide Fuel Cells (SOFCs): Materials like Lanthanum Strontium Cobalt Ferrite (LSCF) are extensively studied as cathode materials for SOFCs due to their high electrical conductivity and thermal stability.[3][4]

-

Catalysis: The high surface area and tailored composition of these perovskites make them excellent catalysts for various reactions, including oxidation and reduction processes.

-

Energy Storage: Lanthanum-based perovskites, such as LaFeO₃, have been investigated as high-performance electrode materials for supercapacitors, demonstrating high specific capacity.[2]

-

Sensors: Their sensitive electrical properties in response to changes in the ambient atmosphere make them suitable for gas sensing applications.

-

Solar Applications: The narrow and direct energy bandgap of materials like LaFeO₃ makes them promising for use in solar cells.[5]

Conclusion

The sol-gel method, using lanthanum nitrate as a precursor, is a highly effective and adaptable technique for the synthesis of a wide range of lanthanum-based perovskite materials. By carefully controlling synthesis parameters such as precursor ratios, pH, and calcination conditions, researchers can tailor the structural, morphological, and electrochemical properties of these materials to suit specific applications in fields ranging from energy to drug development. The protocols and data presented in this document provide a solid foundation for the successful and reproducible synthesis of these advanced materials.

References

- 1. ijcrt.org [ijcrt.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. rsdjournal.org [rsdjournal.org]

- 4. Lanthanum Strontium Cobalt Ferrite (LSCF) perovskites by Sol-Gel Method for Potential Application in Solid Oxide Fuel Cells (SOFC) | Research, Society and Development [rsdjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

Hydrothermal method for synthesizing lanthanum oxide nanorods from lanthanum nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum oxide (La₂O₃) nanorods are emerging as significant materials in the biomedical field due to their unique physicochemical properties, including high catalytic activity, a wide bandgap, and a high dielectric constant.[1][2] These properties make them promising candidates for a variety of applications, including as carriers for targeted drug delivery, bioimaging agents, and as therapeutic agents themselves, particularly in oncology.[2][3][4] The hydrothermal method is a highly effective and versatile technique for synthesizing La₂O₃ nanorods, offering excellent control over crystal homogeneity, size, and morphology by adjusting parameters such as temperature, pH, and reaction time.[3] This document provides a detailed protocol for the synthesis of lanthanum oxide nanorods from lanthanum nitrate (B79036) hexahydrate using the hydrothermal method, along with data presentation and potential applications in drug development.

Experimental Workflow

The overall process for the hydrothermal synthesis of lanthanum oxide nanorods is depicted in the workflow diagram below.

Figure 1. Workflow for the hydrothermal synthesis of La₂O₃ nanorods.

Data Presentation: Experimental Parameters

The dimensions and morphology of the synthesized lanthanum oxide nanorods are highly dependent on the experimental conditions. The following table summarizes key parameters and their typical ranges for this synthesis.

| Parameter | Typical Range | Effect on Nanorod Characteristics |

| Precursor Concentration | 0.05 M - 0.5 M | Affects the density and size of the resulting nanostructures. Higher concentrations may lead to increased agglomeration. |

| pH of Solution | 9 - 12 | Crucial for the formation of lanthanum hydroxide precursors. Higher pH generally promotes the formation of rod-like structures. |

| Hydrothermal Temperature | 120°C - 200°C | Influences the crystallinity and aspect ratio of the nanorods. Higher temperatures can lead to larger and more well-defined crystals. |

| Reaction Time | 12 hours - 48 hours | Affects the growth and aspect ratio of the nanorods. Longer durations typically allow for more complete crystal growth. |

| Calcination Temperature | 600°C - 900°C | Essential for converting the lanthanum hydroxide (La(OH)₃) intermediate into crystalline lanthanum oxide (La₂O₃). Temperature affects final particle size and crystallinity.[5] |

| Surfactant (Optional) | e.g., CTAB | Can be used as a templating agent to control the growth and achieve high aspect ratios, with reported dimensions of 5-15 nm in diameter and 200-400 nm in length.[3] |

Experimental Protocol

This protocol describes a general procedure for synthesizing La₂O₃ nanorods. Researchers should optimize the parameters based on the desired nanoparticle characteristics as outlined in the table above.

Materials:

-

Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized (DI) water

-

Absolute ethanol

-

Teflon-lined stainless steel autoclave

Procedure:

-

Preparation of Precursor Solution:

-

Prepare a 0.1 M solution of lanthanum nitrate hexahydrate by dissolving the appropriate amount in DI water with constant stirring for 30 minutes at room temperature.[3]

-

-

Formation of Lanthanum Hydroxide Precipitate:

-

Prepare a 0.3 M solution of NaOH.

-

Add the NaOH solution dropwise to the lanthanum nitrate solution under vigorous stirring.[3]

-

Continue adding the alkaline solution until the pH of the mixture reaches a value between 9 and 11. A white precipitate of lanthanum hydroxide, La(OH)₃, will form.

-

-

Hydrothermal Treatment:

-

Transfer the resulting milky suspension into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven to a temperature between 120°C and 200°C for 12 to 24 hours.

-

-

Product Collection and Washing:

-

After the reaction, allow the autoclave to cool down naturally to room temperature.

-

Collect the white precipitate by centrifugation at 6000 rpm for 10 minutes.

-

Discard the supernatant and wash the precipitate thoroughly with DI water and absolute ethanol several times to remove any unreacted ions and byproducts.[3]

-

-

Drying:

-

Dry the washed precipitate in an oven at 80°C for 12 hours to obtain a fine powder of lanthanum hydroxide (La(OH)₃) nanorod precursors.

-

-

Calcination:

-

Transfer the dried La(OH)₃ powder to a crucible and place it in a muffle furnace.

-

Calcine the powder at a temperature between 600°C and 900°C for 2-4 hours in a static air atmosphere to induce thermal decomposition of La(OH)₃ into crystalline La₂O₃ nanorods.[3][5]

-

Allow the furnace to cool to room temperature before collecting the final La₂O₃ nanorod powder.

-

Characterization of La₂O₃ Nanorods

-

X-ray Diffraction (XRD): Used to confirm the crystalline structure and phase purity of the final La₂O₃ product. The hexagonal phase is typically expected.[1][6]

-

Scanning Electron Microscopy (SEM): Employed to observe the surface morphology, shape, and size distribution of the nanorods.[7]

-

Transmission Electron Microscopy (TEM): Provides high-resolution images to determine the precise dimensions (diameter and length), crystallinity, and lattice structure of the nanorods.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the chemical bonds present and confirm the formation of La-O bonds, typically observed as strong absorption bands below 800 cm⁻¹.[1][6]

Applications in Drug Development

Lanthanum oxide nanoparticles, including nanorods, exhibit several properties that make them attractive for drug development applications.

-

Targeted Drug Delivery: The nanoscale dimensions of La₂O₃ nanorods allow for passive targeting of tumor tissues via the enhanced permeability and retention (EPR) effect.[2] Furthermore, their surface can be functionalized with targeting ligands (e.g., peptides, antibodies) to actively target specific cancer cells, thereby increasing therapeutic efficacy and reducing systemic toxicity.[4]

-

Intrinsic Therapeutic Activity: Studies have shown that La₂O₃ nanoparticles possess cytotoxic effects against various cancer cell lines.[2] This cytotoxicity is often linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS), which leads to apoptosis.[2] This suggests a dual role for La₂O₃ nanorods as both a drug carrier and an active therapeutic agent.

-

Antimicrobial Agents: La₂O₃ nanoparticles have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential for development as novel antimicrobial agents.[8]

-

Biosensors: Probes coated with lanthanum oxide nanoparticles are being explored for the development of implantable sensors for various biologically relevant molecules like glucose and phosphate.[3]

References

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. benchchem.com [benchchem.com]

- 3. mocedes.org [mocedes.org]

- 4. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpmr.com [wjpmr.com]

- 6. researchpublish.com [researchpublish.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. echemcom.com [echemcom.com]

Application Notes and Protocols for Thin Film Deposition using Lanthanum(III) Nitrate Hexahydrate by Spray Pyrolysis

For Researchers, Scientists, and Drug Development Professionals